molecular formula C11H11ClN2O B1429817 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile CAS No. 935279-87-1

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1429817
CAS No.: 935279-87-1
M. Wt: 222.67 g/mol
InChI Key: SZTLDEFMPWLFOE-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C11H11ClN2O It is known for its unique structure, which includes a chloropyridine moiety attached to a tetrahydropyran ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves the condensation of 6-chloropyridine-3-carbaldehyde with tetrahydro-2H-pyran-4-carbonitrile under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The carbonitrile group may also play a role in binding to target molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is unique due to the combination of the chloropyridine and tetrahydropyran moieties, which confer distinct chemical and biological properties.

Biological Activity

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile (CAS Number: 935279-87-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClN2O. It features a tetrahydropyran ring substituted with a chloropyridine moiety and a carbonitrile group, which are crucial for its biological activity.

PropertyValue
Molecular Weight220.67 g/mol
Melting PointNot specified
SolubilityNot specified
CAS Number935279-87-1

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine and tetrahydropyran have shown promising results against various cancer cell lines, including breast, colon, and lung cancers. The incorporation of halogen groups, such as chlorine, has been linked to enhanced antiproliferative activity due to increased lipophilicity and receptor binding affinity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar pyridine derivatives have demonstrated antibacterial and antifungal activities. For example, studies on related compounds have shown effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. The presence of the carbonitrile group may contribute to this activity by interfering with microbial metabolic pathways .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. The chloropyridine moiety may enhance interaction with biological targets due to its electron-withdrawing properties, affecting the compound's overall reactivity and interaction profile .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the tetrahydropyran ring or variations in the chloropyridine substituent can lead to significant changes in potency and selectivity against various biological targets. For example:

  • Chloro Substituents : The presence of chlorine enhances lipophilicity, potentially improving cell membrane permeability.
  • Carbonitrile Group : This functional group may play a role in binding interactions with target proteins or enzymes.

Case Studies

  • Antiproliferative Studies : A study evaluated several derivatives of tetrahydropyran compounds against cancer cell lines, highlighting that modifications at the 3-position of the pyridine ring led to improved efficacy against breast cancer cells .
  • Antimicrobial Testing : Another study assessed a series of pyridine-based compounds for their antimicrobial activity, revealing that certain structural modifications resulted in enhanced activity against E. coli strains .

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-2-1-9(7-14-10)11(8-13)3-5-15-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTLDEFMPWLFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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